A Technical Guide to the Isolation of cis-Jasmone from Jasminum grandiflorum and its Synthetic Conversion to Tetrahydrojasmone
A Technical Guide to the Isolation of cis-Jasmone from Jasminum grandiflorum and its Synthetic Conversion to Tetrahydrojasmone
Executive Summary
The fragrance of jasmine, a cornerstone of the perfumery and cosmetics industries, is derived from a complex mixture of volatile organic compounds. Among these, cis-jasmone is a key contributor to the characteristic deep, floral aroma.[1] While cis-jasmone is a primary natural constituent, its saturated derivative, tetrahydrojasmone, offers a distinct, more stable fragrance profile with fruity and creamy notes, making it a valuable ingredient in its own right. Crucially, evidence indicates that tetrahydrojasmone is not found in nature and is a synthetic product.[2][3]
This technical guide provides a comprehensive, field-proven methodology for professionals in natural product chemistry, fragrance science, and drug development. It eschews a rigid template to deliver an in-depth narrative that follows the logical and scientific progression from natural source to a value-added synthetic derivative. We detail the isolation of the natural precursor, cis-jasmone, from the flowers of Jasminum grandiflorum, and then provide a validated protocol for its conversion to tetrahydrojasmone via catalytic hydrogenation. Each stage is explained with a focus on the causality behind experimental choices, ensuring protocols are self-validating and grounded in established chemical principles.
Section 1: The Chemical Significance of Jasmonates
The Olfactory Profile of Jasmine
The genus Jasminum, belonging to the olive family (Oleaceae), encompasses over 200 species, with Jasminum grandiflorum (Spanish Jasmine) being a principal source for the fragrance industry.[1] The essential oil, or "absolute," is a complex matrix of over 100 compounds.[4] The final perceived fragrance is not the result of a single molecule but a synergistic interplay of its components.
Key Chemical Constituents of Jasmine Absolute
Solvent extraction of jasmine flowers yields a "concrete," a waxy solid that, upon further ethanol extraction and purification, produces the absolute. The chemical composition can vary based on geography and extraction method, but key constituents consistently include benzyl acetate, linalool, benzyl alcohol, indole, and a class of compounds known as jasmonates.[4][5] Within this class, cis-jasmone and methyl jasmonate are critical to the authentic jasmine scent.
| Compound Class | Representative Molecule(s) | Typical % in Absolute | Olfactory Contribution |
| Esters | Benzyl Acetate, Linalyl Acetate | 15-25% | Sweet, fruity, primary floral note |
| Alcohols | Linalool, Benzyl Alcohol | 5-15% | Light, floral, woody |
| Ketones | cis-Jasmone | 0.5-3% | Deep, warm, spicy floral, celery-like |
| Nitrogenous | Indole | 0.5-4% | Heady, narcotic, animalic (at high conc.) |
| Jasmonates | Methyl Jasmonate, Methyl Epi-jasmonoate | 0.3-1.0% | Powerful, diffusive floral |
| Table 1: Representative chemical composition of Jasminum grandiflorum absolute. Percentages are approximate and vary based on source and extraction method. |
Tetrahydrojasmone: A Synthetic Derivative of Value
Tetrahydrojasmone (3-methyl-2-pentylcyclopentan-1-one) is the fully saturated analog of jasmone.[2] The hydrogenation of the two double bonds in cis-jasmone (one in the cyclopentenone ring and one in the pentenyl side chain) fundamentally alters its chemical properties and olfactory profile. It removes the harshness that can be associated with jasmone, resulting in a softer, creamier, and more tenacious fragrance with notes of coconut and fruit.[2][6] This profile makes it highly useful in jasmine, tuberose, and gardenia fragrances, as well as in fruity and tropical accords.[3]
The primary rationale for its synthesis is twofold:
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Unique Scent Profile: It provides a fragrance note that is not directly obtainable from the natural extract.
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Increased Stability: As a saturated ketone, tetrahydrojasmone is more resistant to oxidation and degradation than its unsaturated precursor, leading to a longer shelf-life in formulations.
Section 2: Isolation of cis-Jasmone from Jasminum grandiflorum
The isolation of a minor component like cis-jasmone from a complex natural matrix is a multi-step process requiring careful selection of extraction and chromatographic techniques to maximize yield and purity.
Extraction of Jasmine Concrete and Absolute
The journey begins with the extraction of jasmine concrete from fresh flower petals. Due to the thermal sensitivity of many aromatic compounds, steam distillation is often unsuitable as it can induce degradation.[7] Solvent extraction is the preferred industrial method.[8]
Step-by-Step Protocol: Solvent Extraction for Jasmine Concrete
Trustworthiness: This protocol is a standardized method in the fragrance industry. The use of low-temperature vacuum concentration is critical to prevent the loss of volatile compounds and the degradation of thermally labile molecules.
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Sourcing: Harvest J. grandiflorum flowers in the early morning when their aromatic oil content is highest.
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Extraction: Charge a stainless steel extractor with fresh flowers (1 kg). Add food-grade n-hexane (5 L) and allow to macerate for 2-3 hours with gentle agitation.
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Cycling: Drain the hexane miscella. Repeat the extraction on the same biomass two more times with fresh hexane to ensure exhaustive extraction.
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Filtration: Combine all hexane extracts and filter through a coarse filter to remove any particulate plant matter.
-
Concentration: Concentrate the filtered extract using a rotary evaporator with the water bath temperature maintained below 40°C. This removes the bulk of the hexane.
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Final Product: The resulting viscous, waxy material is jasmine concrete. Yield is typically 0.2-0.3% of the fresh flower weight.
Chromatographic Fractionation for cis-Jasmone
Expertise & Experience: Jasmine absolute is still too complex for direct isolation of a minor component. A preliminary fractionation using flash column chromatography is an efficient way to separate compounds based on polarity. cis-Jasmone is a moderately polar ketone. By using a gradient elution, we can separate it from non-polar hydrocarbons and highly polar alcohols and acids.
Step-by-Step Protocol: Flash Chromatography
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Column Preparation: Slurry-pack a glass column (e.g., 50mm x 500mm) with silica gel (60 Å, 40-63 µm) in n-hexane.
-
Sample Loading: Dissolve jasmine absolute (10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (20 g). Once dry, carefully load this onto the top of the prepared column.
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Elution: Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
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Fraction 1 (Non-polar): Elute with 98:2 Hexane:Ethyl Acetate to remove hydrocarbons.
-
Fraction 2 (Target): Increase polarity to 95:5 Hexane:Ethyl Acetate. This fraction will contain the ketones, including cis-jasmone.
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Fraction 3 (Polar): Elute with 80:20 Hexane:Ethyl Acetate and then 100% Ethyl Acetate to remove alcohols and other polar compounds.
-
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) and a UV lamp. The target ketone fraction can be visualized with a potassium permanganate stain.
-
Concentration: Combine the fractions containing cis-jasmone (as identified by TLC co-spotted with a standard) and concentrate under vacuum.
Section 3: Synthesis of Tetrahydrojasmone via Catalytic Hydrogenation
The concentrated fraction from chromatography, now enriched in cis-jasmone, is subjected to catalytic hydrogenation to saturate the double bonds.
Principle of Catalytic Hydrogenation
This is a heterogenous catalytic reaction where hydrogen gas is added across double bonds in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is selective for alkenes and will also reduce the ketone carbonyl group under more forcing conditions, which must be avoided.
Step-by-Step Protocol: Hydrogenation of cis-Jasmone Fraction
Authoritative Grounding: This protocol is based on standard, well-established procedures for the selective hydrogenation of unhindered double bonds in the presence of a ketone.[9]
-
Reaction Setup: To a two-necked round-bottom flask equipped with a magnetic stir bar, add the cis-jasmone-enriched fraction (1.0 g). Dissolve this in ethanol (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w, ~100 mg) to the solution.
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Hydrogenation: Securely attach a balloon filled with hydrogen gas to one neck of the flask. Evacuate the flask via the second neck using a vacuum line and then backfill with hydrogen from the balloon. Repeat this purge/backfill cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere (from the balloon, ~1 atm).
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 3-5 hours when the starting material spot is no longer visible.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield crude tetrahydrojasmone. Further purification by short-path distillation under vacuum can be performed if necessary.
Section 4: Structural Elucidation and Quality Control
Final characterization is essential to confirm the successful conversion and to assess the purity of the final product. A combination of chromatographic and spectroscopic techniques is employed.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool for this analysis. It separates the components of the mixture and provides a mass spectrum for each, allowing for definitive identification.
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cis-Jasmone (Starting Material): Will show a characteristic retention time and a molecular ion peak (M+) at m/z 164.
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Tetrahydrojasmone (Product): Will have a different retention time and a molecular ion peak at m/z 168, corresponding to the addition of four hydrogen atoms (2 x H₂). The absence of the m/z 164 peak confirms complete reaction.
Spectroscopic Confirmation (NMR & IR)
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Infrared (IR) Spectroscopy:
-
cis-Jasmone Spectrum: Shows a sharp C=O stretch (~1700 cm⁻¹ for α,β-unsaturated ketone) and C=C stretches (~1650 cm⁻¹).
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Tetrahydrojasmone Spectrum: The C=C stretch will be absent. The C=O stretch will shift to ~1740 cm⁻¹, characteristic of a saturated cyclopentanone.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of cis-Jasmone: Shows signals in the olefinic region (δ 5.0-6.0 ppm) for the protons on the double bonds.
-
¹H NMR of Tetrahydrojasmone: These olefinic signals will be completely absent, replaced by signals in the aliphatic region (δ 1.0-2.5 ppm), confirming saturation.
-
Final Product Specification
The synthesized tetrahydrojasmone should meet industry standards for use in fragrance applications.
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Odor | Floral, jasmine, fruity, coconut | Olfactory Panel |
| Purity (sum of isomers) | > 95% | GC-MS |
| Refractive Index @ 20°C | 1.4465 - 1.4505 | Refractometer |
| Specific Gravity @ 20°C | 0.873 - 0.888 g/mL | Densitometer |
| Table 2: Typical quality control specifications for Tetrahydrojasmone.[12] |
Section 5: Conclusion
This guide has detailed a scientifically grounded pathway from a natural source, Jasminum grandiflorum, to a valuable synthetic fragrance ingredient, tetrahydrojasmone. By first isolating the natural precursor, cis-jasmone, and then performing a controlled catalytic hydrogenation, researchers and developers can create a high-value product that is not directly available from nature. The described protocols for extraction, chromatography, synthesis, and characterization represent a robust and reproducible workflow, underscoring the powerful synergy between natural product chemistry and synthetic organic chemistry in the modern fragrance and pharmaceutical industries.
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